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Compound of Interest

Compound Name: JND4135

Cat. No.: B15618416 Get Quote

An In-depth Technical Guide to the Discovery and Preclinical Development of JND4135, a

Novel Type II TRK Inhibitor

Introduction

Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor

tyrosine kinases that have emerged as significant targets in oncology.[1][2] Chromosomal

rearrangements leading to NTRK gene fusions result in constitutively active TRK fusion

proteins that drive a variety of adult and pediatric cancers.[2] First-generation TRK inhibitors,

such as Larotrectinib and Entrectinib, have shown remarkable efficacy in patients with TRK

fusion-positive tumors.[2] However, the emergence of acquired resistance, primarily through

secondary mutations in the TRK kinase domain, limits the long-term effectiveness of these

therapies.[2]

A particularly challenging resistance mechanism involves mutations in the xDFG motif of the

kinase domain.[3][4] To address this, second-generation inhibitors were developed, yet they

often exhibit weaker activity against these xDFG mutants. JND4135 is a novel, preclinical, type

II pan-TRK inhibitor specifically designed to overcome a broad spectrum of resistance

mutations, including those in the challenging xDFG motif.[1] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and preclinical development of

JND4135.

Mechanism of Action
JND4135 functions as a Type II inhibitor, binding to the TRK kinase in its inactive "DFG-out"

conformation.[4][5] This binding mode allows JND4135 to access a hydrophobic pocket
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adjacent to the ATP-binding site, a region that is inaccessible to Type I inhibitors.[4] This

distinct mechanism is crucial for its ability to inhibit TRK kinases with mutations in the xDFG

motif.[4]

Upon binding, JND4135 effectively suppresses the autophosphorylation of TRK and

subsequently blocks downstream signaling pathways critical for cancer cell proliferation and

survival, including the PLCγ and ERK pathways.[1] Preclinical studies have demonstrated that

JND4135 dose-dependently inhibits the phosphorylation of wild-type (WT) and mutant TRK

proteins. Furthermore, JND4135 exhibits a prolonged target engagement with a slower

dissociation rate compared to other TRK inhibitors, which may contribute to its potent and

durable activity.[1][4]
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Caption: JND4135 inhibits TRK signaling.
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Preclinical Efficacy Data
The preclinical efficacy of JND4135 has been evaluated through in vitro kinase assays, cell-

based anti-proliferative assays, and in vivo xenograft models.

In Vitro Kinase and Anti-proliferative Activity
JND4135 demonstrates potent inhibitory activity against wild-type TRKA, TRKB, and TRKC

with IC50 values in the low nanomolar range.[6] Critically, it retains strong activity against a

panel of clinically relevant resistance mutations.

Table 1: In Vitro Kinase Inhibitory Activity of JND4135

Kinase Target IC50 (nM)

TRKA (WT) 2.79

TRKB (WT) 3.19

TRKC (WT) 3.01

TRKA-G667C (xDFG mutant) Data not specified

Data sourced from MedchemExpress.[6]

The anti-proliferative effects of JND4135 were assessed using BaF3 cells, a murine pro-B cell

line that can be engineered to depend on specific oncogenic kinases for survival and

proliferation.[3]

Table 2: Anti-proliferative Activity of JND4135 in BaF3 Cell Models
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BaF3 Cell Line Fusion/Mutation IC50 (nM)

BaF3-CD74-TRKA Wild-Type Not Specified

BaF3-CD74-TRKA-G595R Solvent Front Mutant Not Specified

BaF3-CD74-TRKA-G667C xDFG Mutant Not Specified

BaF3-ETV6-TRKB Wild-Type Not Specified

BaF3-ETV6-TRKB-G639R Solvent Front Mutant Not Specified

BaF3-ETV6-TRKB-G709C xDFG Mutant Not Specified

BaF3-ETV6-TRKC Wild-Type Not Specified

BaF3-ETV6-TRKC-G623R Solvent Front Mutant Not Specified

BaF3-ETV6-TRKC-G696C xDFG Mutant Not Specified

JND4135 demonstrates potent anti-proliferative activity across these cell lines, overcoming

resistance from both solvent front and xDFG mutations.[3]

In Vivo Antitumor Activity
The in vivo efficacy of JND4135 was evaluated in a mouse xenograft model using BaF3 cells

expressing the CD74-TRKA-G667C fusion protein, which represents a challenging xDFG

resistance mutation.[3][4]

Table 3: In Vivo Efficacy of JND4135 in BaF3-CD74-TRKA-G667C Xenograft Model

Treatment Group Dose (mg/kg/day, i.p.)
Tumor Growth Inhibition
(TGI)

Vehicle - 0%

JND4135 20 34.2%

JND4135 40 81.0%
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Treatment was administered once daily for 12 consecutive days. The compound was well-

tolerated with no significant body weight loss observed.

Cellular Effects: Cell Cycle Arrest and Apoptosis
JND4135 induces G0/G1 phase cell cycle arrest and apoptosis in cancer cells harboring TRK

mutations.[3][6] Western blot analysis of treated cells revealed a reduction in the expression of

key cell cycle proteins CDK2, CDK4, and Cyclin D2.[3] Concurrently, JND4135 treatment led to

an increase in the cleavage of Caspase-9, Caspase-3, and PARP, which are hallmark

indicators of apoptosis induction.[3]
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Caption: JND4135 induces G0/G1 arrest and apoptosis.
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Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation

of JND4135 and related TRK inhibitors.[1][3]
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Caption: Preclinical development workflow for JND4135.
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In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of JND4135 against

specific TRK kinases.

Protocol:

Recombinant TRK kinases (wild-type and mutants) are incubated with varying

concentrations of JND4135 in a kinase reaction buffer.

The kinase reaction is initiated by the addition of ATP.

Following incubation at a set temperature and duration, the amount of phosphorylated

substrate is quantified. This is often performed using methods like HTRF (Homogeneous

Time-Resolved Fluorescence) or radioactive filter-binding assays.

The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO).

IC50 values are determined by fitting the dose-response data to a four-parameter logistic

curve.

Cell Proliferation Assay (CCK-8)
Objective: To measure the effect of JND4135 on the proliferation of BaF3 cells expressing

various TRK fusions.[3]

Protocol:

BaF3 cells engineered to express specific TRK fusion proteins are seeded into 96-well

plates.

Cells are treated with a serial dilution of JND4135 or a vehicle control.

Plates are incubated for a specified period (e.g., 72 hours).

Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated

for an additional 1-4 hours.
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The absorbance is measured at 450 nm using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle control, and IC50 values

are determined.

Western Blot Analysis
Objective: To assess the phosphorylation status of TRK and its downstream signaling

proteins (PLCγ1, ERK) and to detect markers of apoptosis and cell cycle arrest.[1]

Protocol:

Cells are seeded and treated with various concentrations of JND4135 for a specified

duration (e.g., 6 hours for signaling, 48 hours for apoptosis/cell cycle markers).[1][3]

Cells are harvested and lysed in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein concentration is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated

overnight at 4°C with primary antibodies against target proteins (e.g., p-TRKA, TRKA, p-

PLCγ1, p-ERK, Caspase-3, PARP, CDK4, etc.).

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary

antibody.

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

GAPDH is typically used as a loading control.[1]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: To quantify JND4135-induced apoptosis and cell cycle distribution.[3]

Protocol:
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Apoptosis (Annexin V/7-AAD Staining):

Cells are treated with JND4135 for 48 hours.[3]

Cells are harvested and washed with cold PBS.

Cells are resuspended in Annexin V Binding Buffer and stained with FITC-conjugated

Annexin V and 7-aminoactinomycin D (7-AAD) according to the manufacturer's protocol.

Samples are analyzed by flow cytometry to distinguish between live, early apoptotic,

and late apoptotic/necrotic cells.

Cell Cycle (Propidium Iodide Staining):

Cells are treated with JND4135 for 24 hours.[3]

Cells are harvested, washed, and fixed in cold 70% ethanol.

Fixed cells are washed and then treated with RNase A.

Cells are stained with Propidium Iodide (PI) solution.

The DNA content of the cells is analyzed by flow cytometry to determine the percentage

of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of JND4135 in a live animal model.[3]

Protocol:

Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with BaF3-

CD74-TRKA-G667C cells.

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment groups (vehicle, JND4135 at 20 mg/kg, JND4135 at

40 mg/kg).
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JND4135 is administered once daily via intraperitoneal (i.p.) injection for a defined period

(e.g., 12 days).[3]

Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).

At the end of the study, Tumor Growth Inhibition (TGI) is calculated. Tumors may be

excised for further analysis (e.g., Western blot).[2]

Conclusion and Future Directions
JND4135 is a potent, preclinical Type II pan-TRK inhibitor that demonstrates significant activity

against wild-type TRK kinases and, crucially, a wide range of acquired resistance mutations,

including the clinically challenging xDFG variants.[1][3] Its ability to induce cell cycle arrest and

apoptosis, coupled with robust in vivo tumor growth inhibition, establishes JND4135 as a

promising lead compound.[3][4] Current research efforts are focused on modifying the structure

of JND4135 to improve its oral bioavailability, a key step in advancing this compound toward

clinical development for patients with TRK fusion-positive cancers who have developed

resistance to existing therapies.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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